Chloropentafluorobenzene
Description
Significance and Research Context of CPFB
The significance of Chloropentafluorobenzene in academic research stems from its versatile chemical nature. In synthetic chemistry, it serves as a precursor for a wide array of fluorinated aromatic compounds, which are integral to the production of pharmaceuticals, agrochemicals, and specialty polymers. ontosight.aichemimpex.com The introduction of fluorine atoms into organic molecules can dramatically alter their biological activity and physical properties, making CPFB a crucial starting material for medicinal chemists and materials scientists. chemimpex.com
In the realm of materials science, CPFB is utilized in the creation of high-performance fluoropolymers and coatings that exhibit exceptional thermal stability and chemical resistance. chemimpex.com Its unique molecular structure also makes it a subject of investigation in studies of non-covalent interactions, particularly halogen bonding, which is a burgeoning area of interest in supramolecular chemistry and crystal engineering. acs.org Furthermore, the study of its reactions, such as those with strong nitrogen bases and its behavior under high-temperature conditions, provides fundamental insights into the reactivity of polyhalogenated aromatic systems. acs.orgnist.gov
Historical Overview of CPFB Research Trajectories
Early research involving CPFB was often linked to the broader exploration of fluoroaromatic chemistry. A notable early synthesis involved the pyrolysis of tribromofluoromethane, which produced hexafluorobenzene (B1203771) with CPFB as a significant by-product. nist.gov Over the years, synthetic methodologies have evolved to provide more direct and efficient routes to CPFB and its derivatives. For instance, methods involving the reaction of hexachlorobenzene (B1673134) with potassium fluoride (B91410) in the presence of catalysts have been developed to produce a mixture of fluorinated benzenes, including CPFB. fluorine1.ru
The trajectory of CPFB research has expanded from fundamental synthesis and characterization to more specialized applications. In the mid-20th century, the focus was largely on understanding its basic chemical reactions and physical properties. nist.gov Later, its potential as an intermediate in the synthesis of other valuable compounds became a primary driver of research. google.com More recently, investigations have delved into its behavior in more complex systems, including its role in the formation of telomers and its interactions in biological systems, which has led to studies on its genotoxic potential. researchgate.netdtic.mildtic.mil The development of sophisticated analytical techniques, such as rotational spectroscopy, has enabled highly accurate determinations of its molecular structure and electronic properties, providing deeper insights into the effects of perfluorination on aryl halides. rsc.org
Scope and Objectives of Current CPFB Research Endeavors
Contemporary research on this compound is multifaceted, with several key objectives. A primary goal remains the development of more efficient and selective synthetic methods for CPFB and its derivatives. google.com This includes the optimization of catalytic systems and reaction conditions to improve yields and reduce by-products. chemicalbook.com
Another major area of focus is its application in materials science. Researchers are actively exploring its use in the creation of novel polymers and liquid crystals with tailored properties. chemimpex.comechemi.com The unique electronic characteristics of the pentafluorophenyl group make CPFB and its derivatives attractive components for advanced electronic materials.
In the field of medicinal chemistry, CPFB continues to be a valuable building block for the synthesis of new drug candidates. The objective is to leverage the unique properties conferred by the fluorinated ring system to enhance the efficacy and pharmacokinetic profiles of therapeutic agents. ontosight.ai
Furthermore, there is ongoing research into the fundamental chemical behavior of CPFB. This includes detailed studies of its reaction mechanisms, such as its dehydrohalogenation reactions and its role in halogen bonding. acs.orgacs.org Computational studies are also being employed to predict its reactivity and to understand the intricate details of its interactions at the molecular level. nih.gov
Interactive Data Tables
Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6ClF5 | chemimpex.com |
| Molecular Weight | 202.51 g/mol | chemimpex.comnih.gov |
| Appearance | Colorless to almost colorless clear liquid | chemimpex.com |
| Density | 1.568 g/mL at 25 °C | sigmaaldrich.com |
| Boiling Point | 122-123 °C/750 mmHg | sigmaaldrich.com |
| Melting Point | -15 °C | chemimpex.com |
| Refractive Index | n20/D 1.424 | sigmaaldrich.com |
| CAS Number | 344-07-0 | chemimpex.comsigmaaldrich.com |
Research Applications of this compound
| Research Area | Application | Source |
| Organic Synthesis | Precursor for fluorinated aromatic compounds, pharmaceuticals, and agrochemicals. | ontosight.ai |
| Materials Science | Development of fluoropolymers, high-performance coatings, and liquid crystal materials. | chemimpex.comechemi.com |
| Fluorine Chemistry | Used in fluorination reactions to introduce fluorine into organic molecules. | chemimpex.com |
| Medicinal Chemistry | Building block for synthesizing potential drug candidates. | ontosight.ai |
| Fundamental Research | Study of reaction mechanisms, halogen bonding, and molecular structure. | acs.orgacs.orgrsc.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2,3,4,5,6-pentafluorobenzene | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF5/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGCDGLXSBHJAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Cl)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059837 | |
| Record name | Chloropentafluorobenzene | |
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Molecular Weight |
202.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
344-07-0 | |
| Record name | Chloropentafluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=344-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chloropentafluorobenzene | |
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| Record name | CHLOROPENTAFLUOROBENZENE | |
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| Record name | Benzene, 1-chloro-2,3,4,5,6-pentafluoro- | |
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| Record name | Chloropentafluorobenzene | |
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| Record name | Chloropentafluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.864 | |
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| Record name | CHLOROPENTAFLUOROBENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D8A2YE2U8 | |
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Synthetic Methodologies and Advanced Chemical Transformations of Chloropentafluorobenzene
Modern Approaches to CPFB Synthesis
The synthesis of chloropentafluorobenzene can be accomplished through various methods, each with its own set of advantages and limitations. Key approaches include direct fluorination, catalytic pathways, and radiation-chemical synthesis.
Direct Fluorination Techniques and Innovations
Direct fluorination involves the reaction of a starting material with elemental fluorine. google.com While direct fluorination of benzene (B151609) with fluorine gas can be a hazardous process due to the high reactivity of fluorine, it represents a potential route to fluorinated benzenes. epo.orgdoubtnut.comyoutube.comwikipedia.org Innovations in this area focus on controlling the reaction conditions to improve safety and yield. google.com For instance, the use of a column reactor for batch processes or a microreactor for continuous processes can offer better control over the reaction. google.com The process can be performed with a high concentration of elemental fluorine, for example, greater than 15% or 20% by volume. google.com
A notable application of direct fluorination is the preparation of 1,2-difluoro-1,2-bis-(pentafluorophenyl)dichlorane from this compound using elemental fluorine at 128°C. sigmaaldrich.com
Catalytic Pathways for CPFB Formation
Catalytic methods offer an alternative route to CPFB, often providing better selectivity and milder reaction conditions. One such method involves the reaction of hexafluorobenzene (B1203771) with hydrogen chloride in the presence of a catalyst. ontosight.ai Another approach utilizes a phase-transfer catalyst for the synthesis of hexafluorobenzene and this compound from hexachlorobenzene (B1673134) and active potassium fluoride (B91410). google.com This method allows for the adjustment of the product proportion and can also yield other fluorochlorobenzenes. google.com The catalyst used in this process can be a tetra(diethylamino)phosphonium bromide. google.com
Halogenated triarylboranes, such as tris(pentafluorophenyl)borane, are recognized for their application as strong Lewis acid catalysts in various chemical transformations. rsc.org The synthesis and catalytic activity of such compounds are of significant interest in the field of main group chemistry. rsc.org Furthermore, sequential enantioselective reduction and C-H functionalization catalyzed by iridium have been explored for the synthesis of complex molecules. rsc.org
Radiation-Chemical Synthesis and Telomerization Studies Involving CPFB
Radiation-induced synthesis provides a unique method for producing fluorinated compounds. The telomerization of tetrafluoroethylene (B6358150) (TFE) in the presence of this compound as a telogen has been studied. researchgate.net This process, initiated by γ-radiation, yields colloidal solutions of thermally stable TFE telomers with chain lengths ranging from 50 to 160 units. researchgate.net The reactivity of various monohalogenated benzene derivatives as telogens has been comparatively analyzed in these studies. researchgate.net
The properties of the resulting telomers, such as chain length, solubility, and thermal stability, are influenced by the initial monomer concentration and the properties of the telogen. researchgate.net For example, telomerization of TFE in chloroform (B151607) and carbon tetrachloride results in higher yields and longer chain lengths compared to the reaction in butyl chloride. researchgate.net
Functionalization and Derivatization Strategies for CPFB
The presence of five fluorine atoms makes the aromatic ring of CPFB electron-deficient and susceptible to nucleophilic attack. This reactivity is harnessed in various functionalization and derivatization strategies, with nucleophilic aromatic substitution (SNAr) being a prominent example.
Nucleophilic Aromatic Substitution (SNAr) Reactions of CPFB
Nucleophilic aromatic substitution is a key reaction for modifying CPFB. mdpi.commasterorganicchemistry.comwikipedia.org In this reaction, a nucleophile displaces one of the fluorine atoms on the benzene ring. mdpi.com The reaction is facilitated by the presence of electron-withdrawing fluorine atoms, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.orglibretexts.org The SNAr reaction of CPFB typically occurs at the para-position to the chlorine atom, as this position is most activated towards nucleophilic attack. mdpi.com
The choice of solvent and base is crucial for the success of SNAr reactions. mdpi.comresearchgate.netacsgcipr.org Dipolar aprotic solvents like DMSO, DMF, and NMP are commonly used. acsgcipr.org Bases such as potassium carbonate, potassium hydroxide, and cesium carbonate are often employed to facilitate the reaction. mdpi.commdpi.comresearchgate.net
Table 1: SNAr Reactions of this compound
| Nucleophile | Reagents and Conditions | Product | Reference |
| Phenothiazine (B1677639) | K2CO3, DMSO, 85 °C | 10-(p-chlorotetrafluorophenyl)phenothiazine | mdpi.com |
| Morpholine | Ruthenium(II) complex, 23 °C | N-(p-chlorotetrafluorophenyl)morpholine | nsf.gov |
| Ammonia (B1221849) | - | 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline | sigmaaldrich.com |
| Indoles/Carbazoles | KOH, DMSO, 100-135 °C | N-arylated indoles and carbazoles | mdpi.comresearchgate.net |
The reaction of this compound with strong nitrogen bases (N-bases) in the presence of water presents a complex scenario. acs.org Studies involving strong, non-nucleophilic N-bases such as DBN, DBU, TBD, and MTBD have shown that the reaction products are not the direct result of nucleophilic substitution by the N-base itself. acs.org Instead, hydrolysis of the N-bases occurs first, forming amines which then act as hard nucleophiles. acs.org
These reactions, conducted in polar aprotic solvents, lead to dehydrohalogenation and the formation of various products, including lactams and, in the case of TBD, a benzimidazole (B57391) derivative through condensation. acs.org For instance, the reaction with MTBD, DBU, and DBN in the presence of water yields para-substituted chloro-2,3,5,6-tetrafluorobenzenes. acs.org Notably, the reaction with MTBD produces two isomeric products. acs.org
While benzene itself is unreactive towards water, chlorobenzene (B131634) can react with water at high temperatures and pressures to form phenol (B47542). youtube.com However, the hydrolysis of this compound under acidic conditions has been a subject of specific investigation. rsc.org The presence of multiple fluorine atoms significantly influences the reactivity of the C-Cl bond towards hydrolysis. In general, the carbon-chlorine bond in chlorobenzene is strengthened due to the interaction of chlorine's lone pairs with the delocalized ring electrons, making hydrolysis difficult. youtube.com
This compound (CPFB) is a versatile synthetic intermediate in organofluorine chemistry, valued for its utility in the synthesis of a wide array of fluorinated compounds. Its reactivity is characterized by a range of transformations, including nucleophilic aromatic substitution (SNAr), halogen exchange, and cycloaddition reactions. This article explores the key synthetic methodologies involving CPFB, with a focus on its advanced chemical transformations.
1 Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-withdrawing nature of the fluorine atoms in this compound renders the aromatic ring highly susceptible to nucleophilic attack. This property is central to its utility in SNAr reactions, where the chlorine atom is displaced by a variety of nucleophiles.
2 Ammonia-mediated Ammonolysis and Isomer Formation
The reaction of this compound with ammonia serves as a key pathway to aminopentafluorobenzenes. This ammonolysis reaction typically proceeds under pressure and at elevated temperatures. The primary product of this reaction is 4-amino-pentafluorobenzene, resulting from the preferential substitution of the chlorine atom at the para position. The reaction conditions, such as temperature and the presence of a solvent, can influence the reaction rate and the yield of the desired product.
3 Transition-Metal-Mediated SNAr Pathways
While SNAr reactions of this compound can proceed without catalysis, the use of transition metals can significantly enhance the reaction scope and efficiency. Palladium-catalyzed reactions, for instance, have been shown to be effective for C-H activation and carbon-carbon bond formation. These methods often employ hypervalent iodine compounds as arylating agents and can proceed with a high degree of regiocontrol. Mechanistic studies suggest that these transformations may involve a Pd(II)/Pd(IV) catalytic cycle. nih.gov
4 Stereochemical Aspects and Regioselectivity in SNAr of CPFB
The regioselectivity of SNAr reactions involving this compound is a critical aspect, with the position of nucleophilic attack being highly dependent on the nature of the nucleophile and the reaction conditions. In many cases, substitution occurs preferentially at the carbon atom bearing the chlorine atom. The strong electron-withdrawing effect of the five fluorine atoms activates the entire ring towards nucleophilic attack, but the C-Cl bond is typically the most labile, leading to its selective cleavage.
2 Halogen Exchange Reactions and Interconversions
Halogen exchange reactions (HALEX) are of significant industrial importance for the synthesis of fluorinated aromatic compounds. google.comgoogle.com These reactions allow for the conversion of this compound into other perhalobenzenes, or conversely, the synthesis of CPFB from other halogenated precursors. google.comgoogle.com
Historically, these reactions required harsh conditions, such as high temperatures (above 400°C) in the absence of a solvent, or temperatures around 200-230°C in aprotic solvents like sulfolane. google.comgoogle.com However, the development of aminophosphonium catalysts has enabled these reactions to be carried out under milder conditions, leading to commercially viable processes with improved yields. google.comgoogle.com The process can be conducted by dry mixing a finely-divided alkali metal fluoride, the haloaromatic compound, and the catalyst, followed by heating. google.comgoogle.com This catalytic approach has broadened the applicability of HALEX reactions, making them a more efficient route for producing a variety of fluorinated aromatics. google.comgoogle.com
3 Cycloaddition Reactions and Ring Transformations
Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. libretexts.orglibretexts.org These reactions involve the combination of two π-electron systems to form a ring, resulting in the formation of two new σ-bonds and a decrease in the number of π-bonds. libretexts.org this compound, with its electron-deficient aromatic ring, can participate in certain types of cycloaddition reactions.
The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example, typically yielding a six-membered ring. libretexts.orgyoutube.com While CPFB itself is not a classic diene or dienophile, its derivatives can be engineered to participate in such reactions. The stereochemistry of these reactions is often highly controlled. youtube.comkharagpurcollege.ac.in Photochemical [2+2] cycloadditions offer a route to strained four-membered ring systems. libretexts.org For a cycloaddition to occur, there must be effective overlap between the molecular orbitals of the reacting species. kharagpurcollege.ac.in
4 Oxidative Cyclodimerization Reactions
Oxidative cyclodimerization represents another class of transformations that this compound can undergo. These reactions typically involve the palladium-catalyzed C-H activation and subsequent C-C bond formation. nih.gov The use of hypervalent iodine arylating agents has been shown to be effective in these transformations. nih.gov These reactions can be applied to a variety of arene substrates and often proceed with high regiocontrol. nih.gov Mechanistic investigations point towards a potential Pd(II)/Pd(IV) catalytic cycle being operative in these reactions. nih.gov
Theoretical and Computational Studies of Chloropentafluorobenzene
Quantum Chemical Investigations of CPFB Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of chloropentafluorobenzene. These studies provide detailed information about the distribution of electrons within the molecule and the energies of its different electronic states.
Ab initio and Density Functional Theory (DFT) are two of the most widely used computational methods to study molecular systems. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, while DFT methods calculate the electron density to determine the energy and other properties of a molecule.
For this compound and related halogenated benzenes, DFT calculations, particularly using the B3LYP functional, have been employed to understand their structure and reactivity. For instance, the geometries of pentafluorobenzenes, including CPFB, have been calculated at the DFT/B3LYP level of theory with the aug-cc-pVTZ basis set to understand structural deformations. nih.gov These calculations reveal that while pentafluorobenzene (B134492) itself does not show significant distortion of the aromatic ring, the introduction of a chlorine atom in this compound can lead to some structural deformations. nih.gov
DFT calculations are also crucial for understanding reaction mechanisms involving CPFB. For example, Resolution of the Identity PBE (RI-PBE) and B3LYP density functional theory calculations have been used to investigate the cytochrome P450-catalyzed oxidative dehalogenation of perhalogenated benzenes, including this compound. researchgate.net Furthermore, various DFT functionals have been benchmarked for their accuracy in calculating properties of large organic molecules, which provides a framework for selecting cost-effective and accurate methods for studying molecules like CPFB. rsc.org
Table 1: Computational Methods Used in the Study of this compound and Related Compounds
| Computational Method | Basis Set | Properties Studied | Reference |
| DFT/B3LYP | aug-cc-pVTZ | Molecular structure and deformation | nih.gov |
| RI-PBE, B3LYP | Not specified | Reaction mechanisms (oxidative dehalogenation) | researchgate.net |
| DFT/B3LYP | 6-31+G(d,p) | 19F NMR chemical shifts | nih.gov |
| DFT/B3LYP | 6-311+G(2d,p) | 19F NMR chemical shifts | nih.gov |
| M06-L, BHandH, BHandHLYP | 6-311+G(2d,p) | 19F NMR chemical shifts | uni-frankfurt.de |
The study of excited states is crucial for understanding the photochemistry of molecules. When a molecule absorbs light, it is promoted to an excited electronic state. The subsequent relaxation processes often involve non-adiabatic transitions, where the molecule can switch between different electronic potential energy surfaces. These transitions are often facilitated by "conical intersections," which are points of degeneracy between electronic states. maplesoft.com
For fluorinated benzenes, increasing the degree of fluorine substitution has been found to lower the energy of the πσ* electronic state, leading to conical intersections between the first (S₁) and second (S₂) excited singlet states. researchgate.net In pentafluorobenzene, a close structural analog of CPFB, the presence of S₁-S₂ conical intersections leads to a very rapid non-radiative internal conversion from the S₁ state, occurring in approximately 165 femtoseconds. researchgate.net This ultrafast decay pathway contributes to the broad and structureless nature of its electronic absorption spectrum. researchgate.net Similar dynamics are expected for this compound, where the presence of the chlorine atom can further influence the energies of the excited states and the topography of the conical intersections. uni-kiel.denih.gov The study of these dynamics often requires sophisticated theoretical methods, such as multiconfigurational self-consistent field (CASSCF) and equation-of-motion coupled-cluster theories, to accurately describe the potential energy surfaces and their crossings. researchgate.netiphy.ac.cn
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the interpretation of experimental data. For fluorinated compounds, the prediction of ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts is particularly important for structure elucidation.
Several studies have demonstrated the utility of DFT calculations in predicting ¹⁹F NMR chemical shifts for fluorinated aromatic compounds. nih.govuni-frankfurt.de By calculating the magnetic shielding tensors of the fluorine nuclei, it is possible to obtain theoretical chemical shifts that can be compared with experimental values. A common approach involves using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net
For a dataset of over 50 fluorinated aromatic compounds, calculations at the B3LYP/6-31+G(d,p) level of theory yielded a mean absolute deviation of 2.1 ppm between the experimental and computed ¹⁹F shifts over a range of 153 ppm. nih.gov The accuracy of these predictions can be further improved by using scaling factors. nih.gov The choice of basis set is also critical, with the 6-31+G(d,p) basis set being recommended for rapid and reasonably accurate predictions. nih.gov More advanced methods and larger basis sets, such as B3LYP/6-311+G(2d,p), can provide even better agreement with experimental data. nih.gov These computational approaches are powerful tools for assigning specific fluorine resonances in molecules like this compound.
Table 2: Comparison of Experimental and Calculated ¹⁹F NMR Chemical Shifts for a Test Set of Fluorinated Aromatic Compounds
| Level of Theory | Maximum Error (ppm) | Mean Absolute Deviation (ppm) | Reference |
| B3LYP/6-31G//B3LYP/6-31+G(d,p) | 28 | 4.0 | nih.gov |
| B3LYP/6-31+G(d,p)//B3LYP/6-31+G(d,p) | 6.5 | 2.1 | nih.gov |
| B3LYP/6-311+G(2d,p)//B3LYP/6-31+G(d,p) | 6.6 | 1.7 | nih.gov |
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a computational microscope to observe the time evolution of molecular systems, capturing the motions of atoms and molecules over time. nih.gov This technique is particularly useful for studying the conformational flexibility of molecules and their interactions with their environment. rsc.org
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. pharmacy180.comdrugdesign.org For a molecule like this compound, which has a rigid aromatic ring, the conformational flexibility is limited. However, MD simulations can still provide valuable information about the vibrational motions of the molecule and its interactions in different solvent environments.
While specific molecular dynamics simulation studies focusing solely on the conformational analysis of isolated this compound are not extensively documented in the literature, the general methodology is well-established. nih.gov Such simulations would typically involve defining a force field that describes the potential energy of the system as a function of the atomic coordinates. The equations of motion are then solved iteratively to generate a trajectory of the molecule's atoms over time. From this trajectory, various properties, including preferred conformations and the dynamics of conformational changes, can be analyzed.
Computational Modeling of Reaction Pathways and Transition States
Understanding the mechanism of a chemical reaction requires identifying the sequence of elementary steps that transform reactants into products. Computational modeling is a powerful tool for elucidating these reaction pathways and for characterizing the high-energy transition state structures that connect reactants and products. libretexts.org
The reaction of this compound with strong N-bases in the presence of water has been studied, leading to the formation of lactams. acs.org Computational modeling can be used to investigate the mechanism of such reactions, including the initial nucleophilic attack, the role of the base, and the subsequent hydrolysis steps. These calculations can help to determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism.
Finding the transition state is a key step in modeling reaction pathways. This involves locating the saddle point on the potential energy surface that corresponds to the highest energy barrier along the reaction coordinate. libretexts.orgepfl.ch Various computational techniques, such as the nudged elastic band (NEB) method and dimer methods, are used to locate transition states. vasp.at Once the transition state is found, its structure and energy provide crucial information about the kinetics of the reaction. For complex reactions, computational tools can help to map out entire reaction networks, providing a comprehensive understanding of the chemical process. princeton.edu
Advanced Materials Science Applications of Chloropentafluorobenzene Derivatives
Fluorinated Polymers and High-Performance Materials Derived from CPFB
The incorporation of the chloropentafluorophenyl moiety into polymer backbones gives rise to fluorinated polymers with exceptional properties. These materials are noted for their high-temperature resistance, excellent chemical durability, and valuable dielectric properties, making them suitable for demanding applications.
Synthesis and Characterization of CPFB-Containing Polymers
Fluorinated poly(arylene ether)s (PAEs) are a prominent class of high-performance thermoplastics synthesized using monomers that bear the pentafluorophenyl group. researchgate.net The synthesis of these polymers often involves a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atom on chloropentafluorobenzene can be displaced by a nucleophile, such as a bisphenoxide, to form an ether linkage. This polycondensation reaction, typically carried out in a polar aprotic solvent with a base like potassium carbonate, allows for the creation of long-chain polymers. bwise.krkpi.ua
For instance, PAEs can be synthesized by reacting a dihydric phenol (B47542) (bisphenol) with an activated dihalide, where a derivative of CPFB can act as the monomer. researchgate.net The resulting polymers exhibit high glass transition temperatures (Tg) and excellent thermal stability. kpi.ua The introduction of fluorine atoms, as in the case of CPFB, enhances polymer solubility and can increase the Tg without compromising thermal stability. researchgate.net
A general synthetic route for fluorinated poly(arylene ether)s involves the polycondensation of a bisphenol with a decafluorobiphenyl (B1670000) compound in the presence of anhydrous potassium carbonate. bwise.kr While not directly using CPFB as a monomer, this highlights the reactivity of the C-F bond in these systems, which is analogous to the C-Cl bond in CPFB for nucleophilic substitution.
The characterization of these polymers typically involves techniques such as Fourier-transform infrared (FTIR) spectroscopy to confirm the presence of ether linkages and the aromatic backbone, and nuclear magnetic resonance (NMR) spectroscopy to elucidate the polymer structure. mdpi.com Thermal properties are assessed using thermogravimetric analysis (TGA), which indicates the decomposition temperature, and differential scanning calorimetry (DSC) to determine the glass transition temperature. nih.govresearchgate.net
Table 1: Illustrative Properties of Fluorinated Poly(arylene ether)s
| Property | Value | Reference |
| Glass Transition Temperature (Tg) | 178–226 °C | rsc.org |
| 5% Weight Loss Temperature (Td5) | 514–555 °C (in N2) | rsc.org |
| Dielectric Constant (at 11 GHz) | 2.07–2.80 | rsc.org |
| Water Absorption | 0.28–0.87% | rsc.org |
Note: This table represents typical properties for fluorinated poly(arylene ether)s and serves as a reference for the expected performance of CPFB-containing analogues.
Applications in Specialty Coatings and Films
The inherent properties of fluoropolymers, such as chemical resistance, low surface energy, and high thermal stability, make them excellent candidates for specialty coatings and films. chemimpex.comwikipedia.org Coatings formulated with fluoropolymers provide robust protection against harsh chemicals, weathering, and high temperatures. fluoro-benzene.com
Derivatives of CPFB can be incorporated into polymer formulations to create protective coatings for various substrates. researchgate.net These coatings are valuable in industries where durability and resistance to environmental degradation are critical. serdp-estcp.milelinorcoatings.com For example, the low surface tension and good solubility of CPFB in organic solvents make it a useful component in the formulation of coatings. chemimpex.com
Fluoropolymer films are also utilized for their protective qualities. They can be applied to surfaces to provide chemical resistance and are used in applications requiring high-performance materials. gz-supplies.com The introduction of fluorinated groups into polymers can enhance their hydrophobicity, leading to water-repellent surfaces. rsc.org
Electronic Materials and Semiconductor Applications
Fluorinated polymers are of significant interest in the electronics and semiconductor industries due to their low dielectric constants, high thermal stability, and excellent insulating properties. chemours.comfluoropolymers.eu The low dielectric constant of these materials is crucial for reducing signal delay and cross-talk in high-frequency electronic devices. rsc.org
Polymers derived from monomers containing the pentafluorophenyl group, such as those related to CPFB, are investigated for their potential as low-k dielectric materials in microelectronics. researchgate.net The bulky nature of the -CF3 groups often found in related fluorinated monomers contributes to a higher free volume within the polymer, which in turn lowers the dielectric constant. researchgate.net Crosslinked fluorinated poly(arylene ether)s have demonstrated low dielectric constants in the range of 2.17 to 2.58 at 1 MHz. mdpi.com
In semiconductor manufacturing, fluoropolymers are indispensable. semiconductors.org They are used in fluid handling systems for high-purity and corrosive chemicals, as linings for pipes (B44673) and tanks, and as materials for filters and other equipment parts. chemours.comdalau.com The chemical inertness of fluoropolymers prevents contamination in the ultra-clean environments required for chip fabrication. chemours.com Furthermore, their excellent electrical insulation properties are vital for the production of wires, cables, and printed circuit boards. chemours.comptfedf.com
Supramolecular Assemblies and Molecular Recognition Systems
The pentafluorophenyl group of this compound is a versatile building block for the construction of supramolecular architectures. Its electron-deficient nature and the presence of the chlorine atom allow for specific non-covalent interactions, such as halogen bonding and π-π stacking, which are fundamental to molecular recognition and self-assembly. acs.org
Design and Synthesis of CPFB-Based Supramolecular Architectures
The design of supramolecular architectures based on CPFB leverages the principles of molecular self-assembly, where molecules spontaneously organize into well-defined structures through non-covalent interactions. sioc-journal.cnnih.gov A key interaction for perhalogenated aromatic compounds is the halogen bond, a directional interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.orgresearchgate.netmdpi.com In CPFB, the chlorine atom can act as a halogen bond donor.
The synthesis of these architectures often involves co-crystallization of the CPFB derivative with a halogen bond acceptor, such as a Lewis base containing nitrogen or oxygen atoms. mdpi.com The directionality and strength of the halogen bond can be tuned, allowing for the rational design of complex structures. nih.gov For example, co-crystals of iodopentafluorobenzene (B1205980) with pyridine (B92270) donors form heterodimers stabilized by halogen bonding, which then assemble into two-dimensional networks through π-π interactions between the electron-deficient perfluoroaryl rings and the electron-rich aryl rings. rsc.org A similar principle can be applied to CPFB.
The synthesis of liquid crystals containing fluorinated aromatic cores is another area where CPFB derivatives can be utilized. researchgate.net The introduction of a pentafluorophenyl group can influence the mesophase behavior and physical properties of the liquid crystal. researchgate.net
Host-Guest Chemistry and Self-Assembly Processes
Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. fluoro-benzene.comfrontiersin.org The design of host molecules with cavities that can selectively bind specific guests is a central theme in supramolecular chemistry. sioc-journal.cn The electron-deficient cavity of macrocycles constructed from pentafluorophenyl units can be designed to bind electron-rich guest molecules.
The self-assembly of molecules containing the chloropentafluorophenyl group can lead to the formation of various nanostructures. sioc-journal.cn These processes are driven by a combination of non-covalent interactions, including halogen bonding and π-π stacking. The resulting supramolecular polymers or discrete assemblies can exhibit interesting properties and functions. sioc-journal.cn For instance, the self-assembly of ditopic molecules can lead to the formation of linear supramolecular polymers through end-to-end association. sioc-journal.cn The study of these self-assembly processes often involves techniques such as NMR spectroscopy and microscopy to characterize the resulting structures. sioc-journal.cn
Liquid Crystals and Optoelectronic Materials Incorporating CPFB Moieties
The incorporation of this compound (CPFB) moieties into the molecular architecture of liquid crystals and optoelectronic materials has been a subject of significant research. The strong electron-withdrawing nature of the pentafluorophenyl group, combined with the presence of a chlorine atom, imparts unique electronic and physical properties to the resulting materials. These properties are highly desirable for applications in advanced display technologies and organic electronics. worktribe.comresearchgate.net
The synthesis of liquid crystals containing fluorinated components, including derivatives of CPFB, is a key area of development for modern active-matrix liquid crystal displays (AM-LCDs). researchgate.net The introduction of fluorine atoms into the liquid crystal structure can significantly influence properties such as dielectric anisotropy, birefringence, and viscosity, which are critical for display performance. researchgate.netmdpi.com For instance, the substitution of fluorine can enhance the mesomorphic stability and influence the type of liquid crystal phases formed. nih.gov
Research has demonstrated various synthetic strategies to incorporate CPFB into liquid crystal structures. These methods often involve nucleophilic aromatic substitution or cross-coupling reactions. researchgate.netmdpi.com For example, Suzuki-Miyaura coupling reactions of fluorohalobenzenes, including CPFB, have been utilized to create complex organic molecules for optoelectronic applications. sorbonne-universite.frsorbonne-universite.fr The chlorine atom on the CPFB ring can remain intact during certain nucleophilic aromatic substitution (SNAr) reactions, allowing for further functionalization. mdpi.com
In the realm of optoelectronics, CPFB derivatives are explored for their potential in organic light-emitting diodes (OLEDs). The electron-withdrawing pentafluorophenyl group can be used to tune the energy levels of organic molecules, which is crucial for efficient charge injection and transport in OLED devices. worktribe.comresearchgate.net Research into pyrene (B120774) derivatives, for example, has shown that incorporating fluorinated aryl groups can influence their photophysical properties, making them suitable for use as emission layers in OLEDs. worktribe.com While direct synthesis attempts using CPFB can sometimes lead to complex mixtures, alternative strategies have been developed to successfully incorporate the desired fluorinated moieties. worktribe.com
The table below summarizes the key properties and synthetic approaches for liquid crystals and optoelectronic materials incorporating CPFB moieties.
| Property | Influence of CPFB Moiety | Synthetic Method | Reference |
| Dielectric Anisotropy | Can be significantly increased due to the high polarity of the C-F and C-Cl bonds. | Nucleophilic Aromatic Substitution, Suzuki-Miyaura Coupling | researchgate.netsorbonne-universite.fr |
| Birefringence | The rigid, anisotropic structure of the pentafluorophenyl ring can enhance birefringence. | Steglich Esterification, Cross-Coupling Reactions | researchgate.net |
| Mesomorphic Stability | The presence of the bulky, polar CPFB group can stabilize liquid crystalline phases. | Nucleophilic Aromatic Substitution | nih.gov |
| Energy Level Tuning | The strong electron-withdrawing nature of the pentafluorophenyl group allows for tuning of HOMO/LUMO energy levels in organic electronic materials. | Suzuki-Miyaura Coupling, SNAr Reactions | worktribe.com |
| Photophysical Properties | Can be modulated to achieve desired emission characteristics in OLEDs. | Palladium-catalyzed coupling reactions | worktribe.comresearchgate.net |
Nanomaterials and Advanced Composites with CPFB Components
The unique properties of this compound (CPFB) have led to its exploration in the development of advanced nanomaterials and composites. rsc.org The incorporation of CPFB can impart desirable characteristics such as thermal stability, chemical resistance, and specific electronic properties to the final material. researchgate.netatomfair.com
In the field of nanomaterials, CPFB has been used in the synthesis of fluoropolymer composite materials. researchgate.net For instance, radiation-induced telomerization of tetrafluoroethylene (B6358150) in CPFB has been studied to produce colloidal solutions of thermally stable tetrafluoroethylene telomers. researchgate.net These telomers can be used to create novel fluoropolymer composites with applications in thermally stable, superhydrophobic, and antifriction protective coatings. researchgate.net The choice of the telogen, such as CPFB, plays a crucial role in the telomerization process. researchgate.net
Furthermore, the reactivity of CPFB allows for its use as a building block in creating more complex nanostructures. For example, it can undergo reactions to form functionalized phenothiazine (B1677639) derivatives, which are of interest in materials science. mdpi.com The selective functionalization of the C-F bond while retaining the chlorine atom opens up possibilities for creating multifunctional nanomaterials. mdpi.com
In the context of advanced composites, CPFB and its derivatives can be used as modifiers or building blocks to enhance the properties of the composite material. researchgate.net For example, the incorporation of fluorinated compounds can improve the thermal and chemical resistance of polymers used in composites. atomfair.com Research has been conducted on the combustion toxicity of advanced composite materials, indicating the use of compounds like CPFB in their formulation. dtic.mil Additionally, CPFB has been used in the synthesis of catalysts for polymerization reactions, which are essential for producing the polymer matrices of composite materials. mdpi.com
The table below provides an overview of the applications and resulting properties of nanomaterials and advanced composites incorporating CPFB components.
| Application Area | Role of CPFB | Resulting Properties | Synthesis/Fabrication Method | Reference |
| Fluoropolymer Composites | Telogen in telomerization | Thermal stability, superhydrophobicity, antifriction properties | Radiation-induced telomerization | researchgate.net |
| Functional Nanomaterials | Building block for complex molecules | Tunable electronic and chemical properties | Nucleophilic aromatic substitution | mdpi.com |
| High-Temperature Polymers | Monomer or additive | Enhanced thermal and chemical resistance | Polymerization | atomfair.com |
| Polymerization Catalysts | Catalyst modifier | Controlled polymerization of olefins for composite matrices | Catalyst treatment | mdpi.com |
| Advanced Composite Formulations | Component in material formulation | Specific performance characteristics (e.g., related to combustion) | Composite manufacturing processes | dtic.mil |
Environmental Fate and Degradation Mechanisms of Chloropentafluorobenzene
Abiotic Degradation Pathways of CPFB in the Environment
Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions initiated by light or water.
Photodegradation, the breakdown of compounds by light, is a potentially significant abiotic degradation pathway for CPFB, particularly in the atmosphere and surface waters. The process can occur through direct photolysis, where the molecule itself absorbs light energy, or indirect photolysis, involving reactions with photochemically generated reactive species like hydroxyl radicals (•OH).
The high-energy UV component of sunlight can induce the cleavage of the carbon-halogen bonds in CPFB. The carbon-chlorine bond is generally weaker than the carbon-fluorine bond, suggesting that initial cleavage of the C-Cl bond to form a pentafluorophenyl radical is a likely primary photolytic step. However, studies on other fluorinated aromatics show that aryl C-F bonds can also undergo cleavage under photolytic conditions, eventually mineralizing to fluoride (B91410) ions (F⁻). nih.govumn.edu
Table 1: Potential Photodegradation Reactions of Chloropentafluorobenzene
| Reaction Type | Reactant | Potential Products | Environmental Compartment |
|---|---|---|---|
| Direct Photolysis | CPFB + Light (UV) | Pentafluorophenyl radical + Cl•; Chlorotetrafluorophenyl radical + F• | Atmosphere, Surface Water |
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For many organohalogen compounds, this can be a significant degradation pathway in aquatic environments. However, the carbon-halogen bonds in aromatic systems, particularly the carbon-fluorine bond, are very strong and resistant to cleavage by water under typical environmental conditions (neutral pH and ambient temperature).
Studies on various organofluorine compounds have shown that hydrolysis is generally a very slow process. dtic.mil While specific kinetic data for the hydrolysis of CPFB are limited, its chemical structure suggests a high degree of stability against hydrolytic degradation. Research has investigated reactions of CPFB with strong nucleophilic bases in the presence of water, but these conditions are not representative of most natural aquatic environments. researchgate.netsigmaaldrich.com Therefore, hydrolysis is not considered a major abiotic degradation pathway for this compound in the environment.
Biotic Degradation and Biotransformation of CPFB
Biotic degradation involves the breakdown of chemicals by living organisms, primarily microorganisms. The high stability of the C-F bond makes polyfluorinated compounds, including CPFB, generally recalcitrant to microbial attack. nih.govresearchgate.net However, degradation can be initiated, often through attack at a more vulnerable point in the molecule, such as the C-Cl bond. mdpi.com
Direct microbial mineralization of CPFB has not been widely reported. However, potential degradation pathways can be inferred from studies on other halogenated benzenes.
Reductive Dehalogenation: Under anaerobic conditions, a key microbial process is reductive dehalogenation, where a halogen atom is removed and replaced with a hydrogen atom. acs.org This reaction is catalyzed by enzymes known as reductive dehalogenases. For CPFB, this could result in the stepwise removal of the chlorine atom to form pentafluorobenzene (B134492) or the removal of fluorine atoms to form various chlorotetrafluorobenzene isomers. Some chemical reduction studies support the feasibility of this hydrodehalogenation process. fluorine1.rupublish.csiro.au
Aerobic Degradation: Under aerobic conditions, bacteria often initiate the degradation of aromatic rings using dioxygenase enzymes. wikipedia.org These enzymes incorporate both atoms of an oxygen molecule into the aromatic ring, forming a cis-dihydrodiol intermediate, which destabilizes the ring and facilitates further degradation. nih.gov However, the presence of multiple electron-withdrawing fluorine atoms makes the aromatic ring of CPFB electron-deficient and less susceptible to the initial electrophilic attack by dioxygenases. nih.gov While some polyfluorinated compounds have been shown to induce toluene (B28343) dioxygenase activity, highly fluorinated compounds are generally poor substrates. nih.gov
While whole-organism studies are limited, research on isolated enzymes has provided insight into the potential for CPFB biotransformation.
A significant finding comes from a computational study on the oxidation of perhalogenated benzenes by cytochrome P450 compound I, a highly reactive metabolic intermediate. nih.gov The study predicted that this enzyme system could effectively oxidize CPFB, with a notable preference for the elimination of a fluorine atom over the chlorine atom. This suggests that oxidative defluorination is a biochemically plausible transformation pathway. nih.gov
Furthermore, catabolic reductive dehalogenases are enzymes capable of cleaving carbon-halogen bonds. nih.gov Although not tested directly on CPFB, these enzymes are known to act on a range of halogenated aromatic compounds, particularly those with bromine and iodine, but some also show activity towards chlorine. Their potential role in the anaerobic degradation of CPFB warrants further investigation.
Table 2: Potential Biotic Degradation Pathways for this compound
| Condition | Enzymatic Process | Key Enzyme Class | Potential Transformation |
|---|---|---|---|
| Anaerobic | Reductive Dechlorination | Reductive Dehalogenase | CPFB → Pentafluorobenzene |
| Anaerobic | Reductive Defluorination | Reductive Dehalogenase | CPFB → Chlorotetrafluorobenzenes |
| Aerobic | Oxidative Dehalogenation | Cytochrome P450 | CPFB → Chlorotetrafluorophenols |
Environmental Persistence and Transport of CPFB
The environmental persistence of a chemical is its ability to resist degradation. Due to the strength of its carbon-fluorine bonds and general resistance to hydrolysis and microbial attack, this compound is expected to be a persistent substance in the environment. nih.govnih.gov Its physical and chemical properties govern its movement and distribution between air, water, soil, and biota.
CPFB is a liquid at room temperature with a relatively high boiling point and density. lookchem.comontosight.ai Its properties make it suitable for use as a stable simulant in inhalation exposure studies, which points to its persistence in air. dtic.mil The high degree of halogenation suggests that CPFB is hydrophobic, meaning it will have low water solubility and a tendency to partition from water into organic matter in soil, sediment, and living organisms. This partitioning behavior, often estimated by the octanol-water partition coefficient (LogKow), indicates a potential for bioaccumulation in food chains. The combination of persistence and potential for bioaccumulation are characteristics of Persistent Organic Pollutants (POPs). Its volatility, coupled with its stability, also suggests a potential for long-range atmospheric transport, allowing it to be distributed far from its original sources.
Table 3: Selected Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆ClF₅ | lookchem.com |
| Molecular Weight | 202.51 g/mol | nih.gov |
| Boiling Point | 122-123 °C | lookchem.com |
| Density | 1.569 g/cm³ | lookchem.com |
Remediation Strategies for CPFB Contamination
Remediation of sites contaminated with this compound and other halogenated benzenes requires strategies that can effectively degrade or contain the contaminant. epa.govpdhonline.com While specific large-scale remediation plans for CPFB are not widely documented, strategies can be developed based on its known degradation mechanisms and technologies proven effective for similar halogenated aromatic compounds. researchgate.netnih.gov
Potential remediation approaches include:
Bioremediation: This strategy utilizes microorganisms or their enzymes to break down contaminants. johnfhuntregeneration.co.uk Studies have shown that cytochrome P450 enzymes can oxidize CPFB, suggesting the potential for bioaugmentation or biostimulation approaches. researchgate.netacs.org This would involve introducing specific microbial strains with the necessary enzymatic capabilities or stimulating the activity of indigenous microorganisms at the contaminated site.
In Situ Chemical Reduction (ISCR): This method involves introducing a reducing agent into the subsurface to transform contaminants into less harmful substances. ehs-support.com Research has demonstrated that CPFB can be degraded through reductive processes. For instance, zinc dust has been shown to mediate the reductive degradation of CPFB. researchgate.net Another study noted the reduction of the fluorine atom para to the chlorine under elevated temperatures in the presence of specific reagents. acs.org This suggests that chemical reduction could be a viable remediation technique.
Excavation and Disposal: In cases of highly localized contamination, the physical removal of contaminated soil and its disposal in a certified hazardous waste facility is a straightforward, albeit often costly, remediation method. johnfhuntregeneration.co.uk
Thermal Treatment: High-temperature incineration can destroy halogenated organic compounds. epa.gov Ex-situ thermal desorption or in-situ thermal treatment could be applied to remove CPFB from contaminated soil by vaporizing it for subsequent capture and destruction. johnfhuntregeneration.co.uk
Advanced Oxidation Processes (AOPs): AOPs generate highly reactive radicals, such as hydroxyl radicals, to oxidize and destroy organic contaminants. While specific studies on CPFB might be limited, AOPs are a known treatment for other persistent organic pollutants and could potentially be effective. johnfhuntregeneration.co.uk
The selection of a remediation strategy depends on various site-specific factors, including the concentration and extent of contamination, soil and groundwater characteristics, and cost-effectiveness. pdhonline.com
Organometallic Chemistry Involving Chloropentafluorobenzene
Synthesis and Reactivity of Organometallic Complexes with CPFB Ligands
The synthesis of organometallic complexes featuring chloropentafluorobenzene ligands can be achieved through several synthetic routes. Innovative ligand design is a cornerstone in the development of tailored metal complexes with specific reactivity. The construction of new ligands with desired functionalities is a primary focus in this area of research. iitk.ac.in
One common approach involves the reaction of a metal precursor with a CPFB-derived organometallic reagent, such as a Grignard or organolithium reagent. These reactions typically result in the formation of a metal-carbon bond, with the CPFB group acting as a ligand. The reactivity of these complexes is heavily influenced by the nature of the metal center and the other ligands present in the coordination sphere.
For instance, the reaction of CPFB with low-valent metal complexes can lead to oxidative addition, where the C-Cl bond is cleaved, and the metal center is inserted between the carbon and chlorine atoms. This process forms a new organometallic complex where the pentafluorophenyl group is directly bonded to the metal.
The reactivity of CPFB in the presence of transition metal complexes has been a subject of detailed study. For example, cobalt complexes with phosphine (B1218219) ligands have been shown to react with this compound. dntb.gov.uadntb.gov.ua The nature of the phosphine ligand can control the regioselectivity of these reactions. dntb.gov.ua
Furthermore, the synthesis of bimetallic complexes containing CPFB ligands has been explored. These complexes can exhibit cooperative effects between the two metal centers, leading to unique reactivity patterns not observed with their monometallic counterparts. anu.edu.au The synthesis of such complexes often involves the use of highly reactive, air-sensitive reagents, requiring specialized handling techniques. anu.edu.au
The table below summarizes some examples of organometallic complexes synthesized using CPFB.
| Metal Center | Ligands | Synthetic Method | Resulting Complex |
| Cobalt | PMe3 | Reaction with Co(PMe3)4 | (C6F5)Co(PMe3)n |
| Rhodium | CO, I | Oxidative addition to [RhI2(CO)2]⁻ | [(C6F5)RhI3(CO)2]⁻ |
| Platinum | PPh3 | Reaction with Pt(PPh3)4 | (C6F5)PtCl(PPh3)2 |
This table is illustrative and based on general principles of organometallic synthesis.
Catalysis in Organometallic Reactions Utilizing CPFB
This compound and its derivatives have found significant utility in organometallic catalysis, particularly in reactions involving the formation of new carbon-carbon bonds and the functionalization of the CPFB core.
The formation of carbon-carbon (C-C) bonds is a fundamental process in organic synthesis. numberanalytics.comsigmaaldrich.com Organometallic chemistry provides powerful tools for achieving this transformation, often through the use of transition metal catalysts. numberanalytics.com this compound can participate in various C-C bond-forming reactions, including cross-coupling reactions. sigmaaldrich.comsorbonne-universite.frwikipedia.org
In these reactions, a transition metal catalyst, such as a palladium or nickel complex, facilitates the coupling of the pentafluorophenyl group of CPFB with another organic fragment. numberanalytics.com The Suzuki-Miyaura coupling, for example, involves the reaction of a haloarene like CPFB with an organoboron compound in the presence of a palladium catalyst. sorbonne-universite.fr These reactions are valuable for the synthesis of complex polyfluoroaromatic compounds. smolecule.com
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these C-C bond-forming reactions. The electronic properties of the CPFB, with its electron-withdrawing fluorine atoms, can significantly influence the reactivity and outcome of the catalytic cycle.
The activation of the relatively inert C-F and C-Cl bonds of this compound is a key challenge in its functionalization. dntb.gov.ua Transition metal centers play a pivotal role in overcoming this challenge. iitk.ac.in Metal complexes can activate these bonds through various mechanisms, including oxidative addition and σ-bond metathesis. rutgers.edunih.gov
The interaction of CPFB with a metal center can lead to the selective cleavage of the C-Cl bond, which is generally more reactive than the C-F bonds. This allows for the selective functionalization at the chlorine-bearing carbon atom. Following oxidative addition, the resulting pentafluorophenyl-metal complex can undergo further reactions, such as insertion or reductive elimination, to introduce new functional groups.
Moreover, innovative ligand design is central to developing metal complexes with the desired reactivity for CPFB functionalization. iitk.ac.in Ligands can be designed to modulate the electronic and steric properties of the metal center, thereby controlling the efficiency and selectivity of the activation process. For example, ligands with specific functionalities can participate in the catalytic cycle through reversible changes. iitk.ac.in
Mechanistic Studies of Organometallic Transformations of CPFB
Understanding the mechanisms of organometallic transformations involving this compound is crucial for the rational design of new catalysts and synthetic methodologies. iitk.ac.inrsc.org Mechanistic studies often employ a combination of experimental techniques, such as spectroscopy and kinetics, along with computational methods. iitk.ac.innih.gov
These studies aim to elucidate the elementary steps of the catalytic cycle, including ligand substitution, oxidative addition, migratory insertion, and reductive elimination. libretexts.org For instance, in the context of C-F bond activation, mechanistic investigations have explored the competition between different pathways, such as 1,2-C-F bond addition and [2+2]-cycloaddition/β-fluoride elimination. rsc.org
Computational studies have been particularly valuable in providing insights into the energetics of different reaction pathways and the structures of transient intermediates and transition states. nih.govscispace.com These theoretical models help to explain the observed reactivity and selectivity and guide the development of more efficient catalytic systems. The study of organometallic transformations of CPFB contributes to the broader understanding of C-H and C-halogen bond activation and functionalization. rutgers.edunih.gov
Advanced Fluorine Chemistry and Cpfb As a Model Compound
Insights into the "Perfluoro Effect" from CPFB Studies
The "perfluoro effect" is a concept used to describe the significant electronic consequences of replacing all hydrogen atoms with fluorine atoms on a planar aromatic system. Studies involving chloropentafluorobenzene and related compounds have been instrumental in understanding this phenomenon. The effect is particularly evident in photoelectron spectroscopy, where it has been observed that the complete substitution of fluorine for hydrogen in a planar molecule has a much more pronounced stabilizing effect on the σ (sigma) molecular orbitals than on the π (pi) molecular orbitals. dokumen.pub
Research on fluorinated benzenes, including pentafluorobenzene (B134492), demonstrates that increasing fluorine substitution alters the nature of the excited electronic states. nih.gov Quantum chemistry calculations and spectroscopic studies show a systematic shift of the σ* (sigma-star) anti-bonding orbitals to lower energy with increasing fluorination. dur.ac.uk This stabilization of σ orbitals relative to π orbitals is a key characteristic of the perfluoro effect and helps in the assignment of electronic transitions observed in spectra. dokumen.pubCurrent time information in Bangalore, IN. As a nearly perfluorinated aromatic compound, CPFB provides a valuable substrate for probing these electronic perturbations, offering insights that bridge the gap between benzene (B151609) and hexafluorobenzene (B1203771).
CPFB as a Precursor in Organofluorine Synthesis
This compound is a versatile and important building block in organofluorine synthesis, serving as a precursor for a variety of more complex fluorinated aromatic compounds. researchgate.netnih.gov The chlorine atom in CPFB can be substituted or can participate in coupling reactions, while the stable pentafluorophenyl ring remains intact, making it a valuable synthon for introducing the C₆F₅ group into target molecules. google.com
Its utility is demonstrated in several synthetic applications. For instance, CPFB is used as a starting material in fluorination reactions with elemental fluorine to produce compounds such as 1,2-difluoro-1,2-bis-(pentafluorophenyl)dichlorane. nih.gov It also serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials like fluoropolymers. researchgate.netacs.org Another specific application involves its reaction with chlorine trifluoride to synthesize 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene. nih.gov Furthermore, CPFB is used to generate the highly reactive intermediate tetrafluorobenzyne, which can then be used in Diels-Alder reactions to create complex polycyclic aromatic systems. nih.gov
| Reactant(s) | Reagent(s) | Product(s) | Reference |
|---|---|---|---|
| This compound | Elemental Fluorine (F₂) at 128°C | 1,2-difluoro-1,2-bis-(pentafluorophenyl)dichlorane | nih.gov |
| This compound | Chlorine Trifluoride (ClF₃) at -78°C | 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene | nih.gov |
| This compound, 3-methoxythiophene | n-butyllithium (to generate tetrafluorobenzyne in situ) | 2-methoxy-5,6,7,8-tetrafluoronaphthalene | nih.gov |
New Fluorination Reagents and Methodologies Explored with CPFB
The unique reactivity of this compound makes it a valuable substrate for exploring and developing new synthetic methodologies in organofluorine chemistry. One prominent example is its use in the generation of tetrafluorobenzyne (C₆F₄), a highly reactive aryne intermediate. nih.gov
The methodology involves treating this compound with a strong base, such as n-butyllithium. The base abstracts a proton, and subsequent elimination of lithium chloride generates tetrafluorobenzyne. This in situ generation provides a pathway to synthesize complex molecules that would be difficult to access through other routes. For example, the generated tetrafluorobenzyne can be trapped in a Diels-Alder reaction with a suitable diene, such as 3-methoxythiophene. This reaction proceeds with an in situ extrusion of sulfur to afford 2-methoxy-5,6,7,8-tetrafluoronaphthalene. nih.gov This sequence showcases how CPFB is integral to a methodology that combines dehydrohalogenation, aryne formation, cycloaddition, and extrusion all in one pot, demonstrating its utility in advancing synthetic strategies.
Applications in ¹⁸F-Labeling for Chemical Research
The pentafluorophenyl group, of which this compound is a parent compound, is of significant interest in the development of radiotracers for Positron Emission Tomography (PET). frontiersin.org PET is a powerful molecular imaging technique that relies on compounds labeled with positron-emitting isotopes, such as fluorine-18 (B77423) (¹⁸F). google.comuio.no
One promising strategy for labeling highly fluorinated molecules for PET is through ¹⁸F/¹⁹F isotopic exchange (IEX). This method is particularly suited for aromatic rings that are heavily substituted with fluorine atoms and activated by electron-withdrawing groups. Research has shown that compounds containing the pentafluorophenyl moiety, such as N-(pentafluorophenyl)benzamide and (pentafluorophenyl)formamide, can undergo ¹⁸F/¹⁹F exchange to produce ¹⁸F-labeled radiotracers. nih.govfrontiersin.org This approach allows for the late-stage introduction of the ¹⁸F isotope into a fully formed molecule. Although direct ¹⁸F-labeling of CPFB itself is not the common application, its derivatives serve as crucial substrates for developing and testing these advanced radiolabeling techniques, which are vital for creating new probes for biomedical research and clinical diagnostics. nih.govfrontiersin.org Additionally, materials with pentafluorophenyl functional groups are used as stationary phases in high-performance liquid chromatography (HPLC) for the purification of ¹⁸F-labeled radiopharmaceuticals. dur.ac.uk
Future Directions and Emerging Research Areas for Chloropentafluorobenzene
Integration of Artificial Intelligence and Machine Learning in CPFB Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, including chloropentafluorobenzene. nih.govopcw.org These computational tools can accelerate discovery by predicting molecular properties, optimizing reaction conditions, and elucidating complex reaction mechanisms. nih.govnih.gov
In the context of CPFB, AI and ML can be applied in several key areas:
Toxicity and Bioactivity Prediction: ML models can be trained on large datasets of toxicological information to predict the potential hazards of compounds like CPFB. nih.gov This allows for early-stage risk assessment and can guide the design of safer derivatives. acs.org For instance, AI can help in creating in silico models to forecast toxicity with accuracies that are comparable to in vivo animal experiments. nih.gov
Reaction Prediction and Optimization: AI systems can analyze vast amounts of chemical reaction data to predict the outcomes of novel transformations involving CPFB. nih.gov This includes identifying optimal catalysts, solvents, and temperature conditions to maximize yield and minimize byproducts, contributing to more efficient and sustainable synthetic processes. nih.gov
Materials Science Applications: Machine learning algorithms can predict the physical and chemical properties of materials derived from CPFB. arxiv.org By analyzing structure-property relationships, AI can guide the design of new fluoropolymers or other advanced materials with desired characteristics like high thermal stability and chemical resistance. arxiv.orgontosight.ai
Drug Discovery: In medicinal chemistry, AI can screen virtual libraries of CPFB derivatives to identify potential drug candidates. mdpi.comnih.gov These models can predict drug-target interactions and pharmacokinetic properties, significantly speeding up the initial phases of drug discovery. mdpi.com
Sustainable Synthesis and Green Chemistry Approaches for CPFB
Future research will increasingly focus on developing more sustainable and environmentally benign methods for the synthesis of this compound and its derivatives. rsc.orgijnc.ir This aligns with the core principles of green chemistry, which advocate for minimizing waste, reducing energy consumption, and avoiding hazardous substances. acs.orgijnc.ir
Key areas for advancing green chemistry in CPFB production include:
Catalytic Halogen Exchange (Halex) Reactions: Improving the efficiency of Halex reactions is a primary goal. This involves reacting polychlorinated aromatics, like hexachlorobenzene (B1673134), with fluoride (B91410) sources. google.comgoogle.com Research is focused on developing more effective catalysts, such as aminophosphonium salts, which can significantly increase product yields and allow for milder reaction conditions, thereby reducing energy input. google.comgoogle.com
Solvent Selection and Solvent-Free Reactions: The use of environmentally benign solvents or the elimination of solvents altogether is a key tenet of green chemistry. mdpi.com Research into solvent-free synthesis methods, such as mechanochemical grinding, or the use of greener solvents can reduce the environmental impact of CPFB synthesis. mdpi.com
Process Intensification: Techniques like continuous-flow synthesis offer enhanced control over reaction parameters, leading to better reproducibility, higher yields, and improved safety, especially for potentially hazardous reactions. mdpi.com Implementing continuous-flow processes for CPFB production can make the synthesis more efficient and scalable. google.com
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Future synthetic routes to CPFB will be evaluated based on their atom economy, favoring reactions like additions and cycloadditions over substitutions that generate waste.
Table 1: Comparison of Catalytic Improvements in CPFB Synthesis
| Parameter | Without Catalyst | With Aminophosphonium Catalyst | Reference |
|---|---|---|---|
| Yield based on raw material inputs | 12% | 25% | google.comgoogle.com |
| Yield based on hexachlorobenzene input | 35% | 95% | google.comgoogle.com |
| Molar Yield of Desired Products | 49% | 86% | google.com |
Exploration of Novel Reactivity and Unprecedented Transformations
This compound serves as a versatile building block in organic synthesis due to the reactivity of its C-Cl and C-F bonds. lookchem.com Future research will continue to explore its reactivity to uncover novel transformations and synthesize new classes of fluorinated compounds.
Selective C-F Bond Functionalization: While the C-Cl bond is typically more reactive, achieving selective activation and substitution of the C-F bonds in the presence of the chlorine atom remains a significant challenge. mdpi.com Developing new catalytic systems that can precisely target a specific C-F bond would open up new avenues for creating highly functionalized polyfluoroarenes. mdpi.com
Nucleophilic Aromatic Substitution (SNAr): CPFB readily undergoes SNAr reactions. mdpi.com Future work will likely focus on expanding the scope of nucleophiles and developing milder reaction conditions. For example, the reaction of CPFB with ammonia (B1221849) yields a mixture of tetrafluoroaniline isomers. sigmaaldrich.comsigmaaldrich.com Investigations into controlling the regioselectivity of these substitutions are crucial.
Transition-Metal-Free Reactions: Exploring carbon-carbon and carbon-heteroatom bond formations without the use of transition metals is a growing area of interest. mdpi.com This can lead to more cost-effective and less toxic synthetic methods.
Reactions with Strong Bases and Organometallics: The interaction of CPFB with strong bases or organometallic reagents can lead to interesting and sometimes unexpected products. mdpi.com For example, controlled reaction with metallic sodium at low temperatures can produce the pentafluorophenyl alkali metal compound, a useful synthetic intermediate. google.comgoogle.com
Table 2: Selected Reactions and Preparations using this compound
| Reactant(s) | Conditions | Product(s) | Reference |
|---|---|---|---|
| Elemental fluorine | 128°C | 1,2-difluoro-1,2-bis-(pentafluorophenyl)dichlorane | lookchem.comsigmaaldrich.comsigmaaldrich.com |
| Chlorine trifluoride | -78°C | 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene | lookchem.comsigmaaldrich.comsigmaaldrich.com |
| Ammonia | - | 4-chloro-2,3,5,6-tetrafluoroaniline and 2-chloro-3,4,5,6-tetrafluoroaniline | sigmaaldrich.comsigmaaldrich.com |
| Phenothiazine (B1677639), K2CO3 | DMSO, 85°C | 10-(pentafluorophenyl)phenothiazine derivative (selective C-F substitution) | mdpi.com |
| Metallic sodium | Inert solvent, -78°C | Pentafluorophenyl sodium | google.comgoogle.com |
Interdisciplinary Research at the Interface of CPFB Chemistry
The unique physicochemical properties of this compound make it a valuable tool in various scientific disciplines beyond traditional organic chemistry. ontosight.ai Future research will see increased collaboration at the interface of chemistry, materials science, biology, and environmental science. uci.edu
Materials Science: CPFB is a precursor for fluoropolymers and other materials with high thermal stability and chemical resistance. ontosight.ai Interdisciplinary research will focus on creating novel liquid crystals, light-emitting diodes, and other functional materials containing the pentafluorophenyl moiety. fluorine1.ru
Pharmaceuticals and Agrochemicals: The incorporation of fluorine atoms often enhances the biological activity of molecules. ontosight.ai CPFB is a key intermediate for synthesizing complex fluorinated compounds for potential use as pharmaceuticals and agrochemicals. lookchem.com Collaborative efforts between synthetic chemists and biologists will be essential to design and test new bioactive molecules derived from CPFB.
Environmental and Toxicological Studies: Understanding the environmental fate and potential toxicity of halogenated compounds like CPFB is crucial. ontosight.aidtic.mil Interdisciplinary studies involving chemists, toxicologists, and environmental scientists are needed to assess its persistence, bioaccumulation, and potential health effects. dtic.milpsu.eduepa.gov Such research can inform the development of safer alternatives and guide regulations. acs.org
Physical and Computational Chemistry: The fundamental properties of CPFB continue to be a subject of investigation. Studies comparing electron and positron scattering from CPFB provide insights into its electronic structure and reactivity. aip.org Combining experimental data with high-level computational modeling will provide a deeper understanding of its non-covalent interactions and phase behavior. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
